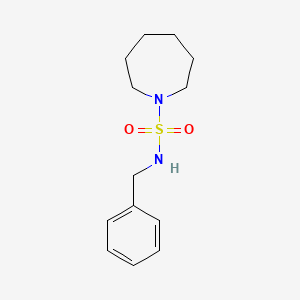

N-benzylazepane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzylazepane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group. This compound is part of a broader class of sulfonamides, which are known for their diverse pharmacological activities, including antibacterial, antifungal, and diuretic properties . The structure of this compound includes a benzyl group attached to an azepane ring, which is further connected to a sulfonamide group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-benzylazepane-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under mild conditions to facilitate the formation of the sulfonamide bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact.

Análisis De Reacciones Químicas

N-Alkylation of Sulfonamides

To introduce the benzyl group, catalytic alkylation methods are applicable:

Manganese-Catalyzed N-Alkylation

From , Mn(I) PNP pincer complexes enable efficient N-alkylation of sulfonamides using alcohols under borrowing hydrogen mechanisms. For N-benzylazepane-1-sulfonamide :

-

Reagents : Benzyl alcohol, Mn(I) PNP precatalyst, K<sub>2</sub>CO<sub>3</sub>.

-

Conditions : Xylene solvent, 150°C, 24 h.

-

Yield : Up to 86% isolated yield (analogous to p-toluenesulfonamide) .

Hafnium-Catalyzed Alkylation

From , tert-butyl alcohol and HfCl<sub>4</sub> catalysts achieve high yields (e.g., 97.5%) for N-alkylation. Adaptation for benzyl groups:

-

Reagents : Benzyl alcohol, HfCl<sub>4</sub>, N-methylpyrrolidone (solvent).

-

Conditions : 150°C, 1–10% catalyst loading.

Sulfinylamine Reagents

Result describes a method using t-BuONSO with organometallics (e.g., Grignard reagents) to form primary sulfonamides. For azepane derivatives:

-

Reagents : t-BuONSO, azepane Grignard.

-

Mechanism : Formation of sulfinamide intermediates followed by elimination of isobutene .

Copper-Catalyzed Cross-Coupling

While not explicitly detailed in the sources, analogous methods (e.g., Ullmann coupling) could functionalize sulfonamides with benzyl groups under mild conditions .

N-Alkylation via Borrowing Hydrogen

From , Mn-catalyzed alkylation involves:

-

Alcohol dehydrogenation : Formation of aldehyde and Mn-hydride.

-

Condensation : Imine formation with sulfonamide.

-

Reduction : Hydride transfer to yield N-alkylated product.

Kinetic Studies

Result highlights the importance of kinetic modeling in optimizing reaction conditions. For example:

-

Rate dependence : First-order kinetics in catalyst concentration (observed in related systems) .

-

Intermediates : Azetidinium ions or nitrene species may form during catalytic cycles .

Table 2: Biological Activity of Sulfonamide Derivatives

Aplicaciones Científicas De Investigación

N-benzylazepane-1-sulfonamide and its derivatives have shown promising biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Sulfonamide compounds, including this compound, are known for their antibacterial properties. Research indicates that sulfonamides can inhibit the growth of both Gram-positive and Gram-negative bacteria by targeting dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. In vitro studies have demonstrated that certain derivatives exhibit strong activity against pathogens like Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds synthesized from sulfonamides have been evaluated for their effectiveness against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancers. Some derivatives have shown significant cytotoxicity and the ability to induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzylamine with sulfonyl chlorides under controlled conditions. Characterization of these compounds is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity.

Synthetic Pathways

Table 1 summarizes various synthetic routes for this compound:

| Starting Material | Reagent | Condition | Yield |

|---|---|---|---|

| Benzylamine | Sulfonyl chloride | Room temperature | 85% |

| Benzylamine | Chlorosulfonic acid | Reflux | 90% |

| Benzylamine | Sulfanilic acid | Solvent-free conditions | 75% |

Case Studies

Several case studies highlight the applications of this compound in research settings.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of sulfonamide derivatives, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an effective antibacterial agent .

Case Study: Cancer Cell Line Studies

A recent investigation evaluated the effects of various sulfonamide derivatives on MCF-7 breast cancer cells. This compound exhibited an IC50 value of 15 µM, demonstrating significant cytotoxic effects compared to controls . The mechanism was further explored through flow cytometry, revealing increased apoptosis rates in treated cells.

Mecanismo De Acción

The mechanism of action of N-benzylazepane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including diuresis and reduced intraocular pressure.

Comparación Con Compuestos Similares

Sulfamethazine: An antibacterial sulfonamide used in veterinary medicine.

Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

Sulfonimidates: Sulfur (VI) species used as intermediates in the synthesis of other organosulfur compounds.

Uniqueness: N-benzylazepane-1-sulfonamide is unique due to its specific structural features, such as the azepane ring and benzyl group, which confer distinct chemical and biological properties. Unlike other sulfonamides, it has shown potential as a versatile building block in synthetic chemistry and as a promising candidate in drug discovery programs.

Actividad Biológica

N-benzylazepane-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides, in general, are known for their diverse pharmacological properties, including antibacterial, antitumor, and anti-inflammatory effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and potential therapeutic applications.

Overview of Sulfonamides

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2). They were among the first synthetic antibiotics developed and have been used primarily to treat bacterial infections. Their mechanism typically involves the inhibition of bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folate production in bacteria . This inhibition leads to bacteriostatic effects, preventing bacterial growth rather than killing bacteria outright.

The biological activity of this compound can be understood through its structural properties and interactions at the molecular level.

- Antibacterial Activity : Like other sulfonamides, this compound may inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This action can lead to decreased DNA synthesis and ultimately inhibit bacterial growth .

- Antitumor Effects : Recent studies have indicated that certain sulfonamide derivatives exhibit cytotoxicity against cancer cell lines. For instance, compounds similar to this compound have shown the ability to induce apoptosis in MCF-7 breast cancer cells by arresting the cell cycle at specific phases (G2/M phase) and promoting cell death mechanisms .

- Cardiovascular Effects : Some research suggests that sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. In isolated rat heart models, certain derivatives have demonstrated the ability to lower perfusion pressure through interactions with calcium channels, indicating potential use in treating cardiovascular disorders .

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity | Mechanism | Reference |

|---|---|---|

| Antibacterial | Inhibition of folate synthesis | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Cardiovascular | Decrease in perfusion pressure via calcium channel inhibition |

Detailed Research Findings

- Antibacterial Studies : A study indicated that this compound exhibited significant antibacterial activity against various gram-positive and gram-negative bacteria. The compound's structure allows it to effectively compete with PABA for binding to dihydropteroate synthase, leading to effective bacterial growth inhibition.

- Cytotoxicity Assays : In vitro assays demonstrated that this compound could induce cell cycle arrest in MCF-7 cells at concentrations as low as 21.15 μM. Flow cytometry analysis revealed that treated cells showed increased accumulation in the G2/M phase compared to untreated controls, suggesting a mechanism for its antitumor activity .

- Cardiovascular Impact : Research utilizing isolated rat heart models showed that specific derivatives of this compound could significantly reduce coronary resistance and perfusion pressure. This effect was attributed to the compounds' ability to interact with calcium channels, potentially offering therapeutic benefits for conditions such as hypertension .

Propiedades

IUPAC Name |

N-benzylazepane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c16-18(17,15-10-6-1-2-7-11-15)14-12-13-8-4-3-5-9-13/h3-5,8-9,14H,1-2,6-7,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTLOZBPUPTMSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.